2-(4-chlorophenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide
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Description
2-(4-chlorophenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H13ClN2O3S and its molecular weight is 348.8. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Molecular Interactions
Research on compounds similar to "2-(4-chlorophenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide" often focuses on their structural analysis. For instance, studies on related acetamide derivatives have detailed their crystal structures, revealing intermolecular interactions like hydrogen bonding and π interactions, which contribute to their 3-D arrangements and potential reactivity (Boechat et al., 2011). Such structural insights are crucial for understanding the chemical behavior and potential applications of these compounds.
Antimicrobial and Antifungal Applications
Some acetamide derivatives have been explored for their antimicrobial and antifungal properties. For example, thiazolidinone and acetidinone derivatives have shown significant activity against various bacterial and fungal strains (Mistry et al., 2009). This suggests potential applications of similar compounds in developing new antibacterial and antifungal agents.
Anticancer Research
The exploration of acetamide derivatives in anticancer research has identified compounds with considerable activity against cancer cell lines. The synthesis and evaluation of new benzothiazole derivatives, for example, have yielded candidates with significant anticancer properties, highlighting the therapeutic potential of these molecules (Yurttaş et al., 2015).
Herbicidal Activity
Research on derivatives of isoxazolyloxy acetamide has revealed potent herbicidal activity against various upland weeds, demonstrating the potential of these compounds in agricultural applications. The structure-activity relationship studies have pinpointed specific modifications that enhance herbicidal effectiveness (Kai et al., 1998).
Molecular Docking and Drug Design
The use of similar compounds in drug design is supported by molecular docking studies, which assess their interactions with biological targets. Such research aids in the discovery of new drugs with optimized efficacy and minimized side effects. For example, studies on benzothiazolinone acetamide analogs have utilized spectroscopic methods and molecular docking to evaluate their potential as photosensitizers in dye-sensitized solar cells and for their non-linear optical (NLO) activity, providing insights into diverse applications beyond pharmacology (Mary et al., 2020).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c17-11-3-5-13(6-4-11)21-10-16(20)18-9-12-8-14(22-19-12)15-2-1-7-23-15/h1-8H,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARQUEJFMKJHFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.